(2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride
Description
(CAS: 13052-11-4) This quaternary ammonium compound features a trimethylammonium group linked to a hydroxypropyl chain modified with a methoxy group and a 1-oxoallylamino substituent. Its molecular formula is C₁₀H₂₀ClNO₃, with a molecular weight of 237.72 g/mol . The compound is primarily utilized in polymer chemistry, cosmetics, and specialty surfactants due to its cationic charge and reactive acryloyl-like moieties. Its synthesis involves functionalizing hydroxypropyltrimethylammonium chloride with 1-oxoallyl groups via methoxy linkages .
Properties
CAS No. |
94110-15-3 |
|---|---|
Molecular Formula |
C10H21ClN2O3 |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
[2-hydroxy-3-[(prop-2-enoylamino)methoxy]propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-5-10(14)11-8-15-7-9(13)6-12(2,3)4;/h5,9,13H,1,6-8H2,2-4H3;1H |
InChI Key |
LNCULBSXNIPYON-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC(COCNC(=O)C=C)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride typically involves the reaction of trimethylamine with (2-hydroxy-3-methoxypropyl)amine in the presence of acryloyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment. The process is carried out in a cleanroom environment to prevent contamination and ensure the quality of the final product. The production capacity can range from kilograms to metric tons, depending on the demand.
Chemical Reactions Analysis
Types of Reactions: (2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo compounds.
Reduction: The oxoallyl group can be reduced to form saturated compounds.
Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield oxo compounds, while reduction of the oxoallyl group can produce saturated compounds.
Scientific Research Applications
Chemistry: In chemistry, (2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride is used as a reagent in various organic synthesis reactions. It is also employed in the preparation of polymers and copolymers .
Biology: In biological research, this compound is used as a biochemical tool to study cellular processes and molecular interactions. It can be used to modify proteins and nucleic acids for various experimental purposes .
Medicine: In medicine, (2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride is investigated for its potential therapeutic applications. It is studied for its antimicrobial and antiviral properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of cleaning agents and disinfectants .
Mechanism of Action
The mechanism of action of (2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride involves its interaction with molecular targets such as proteins and nucleic acids. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. The pathways involved in its action include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(2-(Acryloyloxy)ethyl)trimethylammonium Chloride (CAS: 44992-01-0)
- Structure: Contains an acryloyloxy group instead of the 1-oxoallylamino-methoxy group.
- Key Differences :
(3-Acrylamidopropyl)trimethylammonium Chloride (CAS: 51410-72-1)
- Structure: Features an acrylamide group instead of the 1-oxoallylamino-methoxy group.
- Key Differences: Enhanced hydrolytic stability due to the acrylamide linkage . Applications: Key monomer in hydrogels and flocculants for biomedical uses .
Trimethyl-3-[(1-oxoallyl)amino]propylammonium Chloride (CAS: 256-181-3)
Quaternary Ammonium Compounds with Hydroxypropyl Backbones
(3-Chloro-2-hydroxypropyl)trimethylammonium Chloride
- Structure: Contains a chloro substituent instead of the 1-oxoallylamino-methoxy group.
- Key Differences :
[2-Hydroxy-3-(trimethylammonio)propyl] Dextran Chloride
Research Insights
Recent studies highlight the target compound’s unique balance of hydrophilicity (hydroxypropyl) and reactivity (1-oxoallylamino), enabling applications in stimuli-responsive materials . However, its methoxy group limits radical polymerization efficiency compared to acrylate-based analogs .
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